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Selectivity Profile of SU4984

While designed as an FGFR1 inhibitor, SU4984 also shows activity against other receptor tyrosine kinases,

which is important for understanding its selectivity [1].

Target Kinase Reported Effect

FGFR1 Inhibits activity [2].
PDGFR (Platelet-Derived Growth Factor Receptor) Inhibits activity [2].

InsR (Insulin Receptor) Inhibits activity [2].

EGFR (Epidermal Growth Factor Receptor) Does not inhibit activity [2].

Structural Basis of SU4984 Binding

The binding mechanism of SU4984 to FGFR1 has been visually confirmed through X-ray crystallography.
The co-crystal structure (PDB ID: 1AGW) reveals how SU4984 fits into the ATP-binding site of the kinase

domain [3].

¢ Binding Mode: The oxindole core of SU4984 occupies the same pocket as the adenine ring of ATP. It
forms two key hydrogen bonds with the backbone of the "hinge region" of FGFR1, specifically with
the carbonyl oxygen of Glu562 and the nitrogen of Ala564 [2].
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e Conformational Change: SU4984 binding induces a conformational change in the nucleotide-
binding loop of FGFR1, a characteristic noted for this class of indolinone inhibitors [2].

The following diagram illustrates the primary FGFR1 signaling pathway and the point of inhibition by
SU4984.
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Comparison with Other FGFR1 Inhibitors

SU4984 represents an early foundational compound. Compared to other inhibitors, its potency is moderate,

but it helped establish the oxindole scaffold for kinase inhibitor development [4] [5].
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. Reported ICso for o
Inhibitor Key Characteristics
FGFR1

SuU4984 10 - 20 uM [2] Early, first-generation inhibitor; oxindole core; moderate
potency and selectivity [5].

SuU5402 10 - 20 pM [2] Similar to SU4984 but with improved selectivity profile (e.g.,
does not inhibit InsR) [2].

PD173074 Nanomolar range [2] Highly potent and selective; >1000-fold selectivity over other
kinases like Src and InsR [2].

PD166866 ~100x more active than Synthetic inhibitor with significantly higher potency; clear anti-
SU4984 [4] proliferative effects in cell studies [4].

Experimental Protocols for Key Data

The primary data for SU4984 was generated using standard biochemical and structural biology techniques.

¢ Kinase Activity Assay: The ICso value (10-20 pM) was determined by measuring the inhibition of
FGFR1 tyrosine kinase activity. This assay typically involves incubating the FGFR1 kinase domain
with ATP and a substrate in the presence of SU4984. The level of substrate phosphorylation is then
quantified to determine the degree of inhibition [2].

e Structural Determination (PDB: 1AGW): The crystal structure was solved using X-ray diffraction
at a resolution of 2.40 A. The protein was expressed in an insect cell system, and the structure was
refined to reveal the precise atomic interactions between SU4984 and the FGFR1 kinase domain [3].

The workflow for obtaining the experimental data on SU4984 binding is summarized below.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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